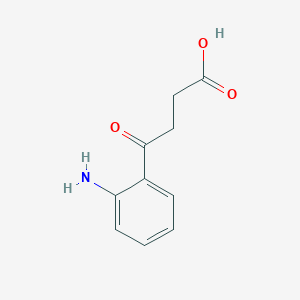

4-(2-Aminophenyl)-4-oxobutanoic acid

Description

Contextual Significance of Aminophenyl-Substituted γ-Oxobutanoic Acid Derivatives in Modern Chemistry

Aminophenyl-substituted γ-oxobutanoic acid derivatives belong to a broader class of compounds known as γ-keto acids or γ-oxoacids. wikipedia.org These molecules are characterized by a ketone functional group located at the gamma position relative to a carboxylic acid. This structural arrangement imparts unique reactivity and makes them valuable intermediates in organic synthesis. The presence of an aminophenyl group further enhances the molecular complexity and potential for biological interactions.

In modern chemistry, these derivatives are significant for several reasons. They serve as versatile building blocks for the synthesis of more complex heterocyclic compounds, which are foundational to many pharmaceutical agents. The dual presence of a keto and a carboxylic acid group allows for a wide range of chemical transformations. Furthermore, the aniline (B41778) substructure (aminophenyl) is a common motif in medicinal chemistry, known to participate in various biological recognition processes. The study of such derivatives contributes to the development of new synthetic methodologies and the discovery of molecules with potential therapeutic applications. wikipedia.org

Historical Perspective and Evolution of Research on 4-(2-Aminophenyl)-4-oxobutanoic acid

While a precise date for the initial synthesis or discovery of this compound is not prominently documented, its scientific history is intrinsically linked to the elucidation of the kynurenine (B1673888) pathway, the primary metabolic route for the essential amino acid tryptophan. wikipedia.orgnih.gov Research into this pathway began to gain momentum in the early 20th century, following the discovery and isolation of kynurenine, a key metabolite, in 1927. biocrates.com

The evolution of research on this compound is a direct consequence of advancing analytical techniques that have allowed scientists to identify and quantify a growing number of metabolites within complex biological systems. researchgate.net Initially, research on the kynurenine pathway focused on its major products and their roles in producing NAD+. nih.govbiocrates.com However, with the rise of metabolomics and a deeper understanding of the pathway's implications in immunology and neuroscience, interest has expanded to include all its intermediates. mdpi.com this compound, as a product of kynurenine metabolism, is now studied in the context of various physiological and pathological states associated with tryptophan metabolism. hmdb.ca

Classification of this compound as an Amino Acid Derivative and Potential Natural Product Scaffold

This compound is classified as an amino acid derivative. ontosight.ai Its structure is derived from the transamination of L-kynurenine, which is itself a derivative of tryptophan. hmdb.ca This biochemical origin firmly places it within the family of compounds related to amino acids. It is also identified as an endogenous metabolite, meaning it is naturally produced and found within living organisms, from bacteria to humans. hmdb.ca

This natural occurrence qualifies it as a "natural product." In drug discovery and medicinal chemistry, natural products are often valued for their inherent biological relevance and structurally diverse "scaffolds." A natural product scaffold refers to the core molecular framework of the compound. These scaffolds are considered "privileged structures" as they have been evolutionarily selected for binding to biological macromolecules. The framework of this compound, combining an aromatic amine with a keto-acid side chain, represents a potential scaffold that could be chemically modified to create novel libraries of compounds for screening against various biological targets.

Interdisciplinary Research Relevance of this compound in Organic Chemistry and Biochemistry

The relevance of this compound spans multiple scientific disciplines, most notably organic chemistry and biochemistry.

In Biochemistry , the compound is primarily significant for its role in the kynurenine pathway of tryptophan metabolism. hmdb.ca It is biosynthesized from L-kynurenine through the action of enzymes known as kynurenine aminotransferases. hmdb.ca The dysregulation of the kynurenine pathway has been linked to a wide array of conditions, including neurodegenerative diseases, psychiatric disorders, and inflammatory conditions. wikipedia.orgmdpi.com Therefore, studying the levels and flux of intermediates like this compound can provide valuable insights into disease mechanisms and may serve as a biomarker.

In Organic Chemistry , the molecule is of interest due to its synthetic utility. As a γ-keto acid, it can be used as a precursor for synthesizing various heterocyclic systems. For example, γ-keto acids can undergo cyclization reactions to form lactones or be used in the synthesis of substituted pyridazinones and other ring systems of medicinal interest. The presence of the aminophenyl group offers an additional site for chemical modification, allowing for the construction of a diverse range of derivatives for structure-activity relationship (SAR) studies in drug development. wikipedia.org

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₁NO₃ |

| Molecular Weight | 193.20 g/mol |

| CAS Number | 35402-55-2 |

| Class | Alkyl-phenylketones drugbank.com |

Synonyms and Identifiers

| Type | Identifier |

| DrugBank Accession | DB08060 drugbank.com |

| InChI Key | BIASMBPERGWEBX-UHFFFAOYSA-N |

| Synonym | Kynurenine molport.com |

| Synonym | L-Kynurenine molport.com |

Properties

CAS No. |

35402-55-2 |

|---|---|

Molecular Formula |

C10H11NO3 |

Molecular Weight |

193.20 g/mol |

IUPAC Name |

4-(2-aminophenyl)-4-oxobutanoic acid |

InChI |

InChI=1S/C10H11NO3/c11-8-4-2-1-3-7(8)9(12)5-6-10(13)14/h1-4H,5-6,11H2,(H,13,14) |

InChI Key |

BIASMBPERGWEBX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCC(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 2 Aminophenyl 4 Oxobutanoic Acid

Established Reaction Pathways for the Preparation of 4-(2-Aminophenyl)-4-oxobutanoic acid

The synthesis of aryl ketones, such as this compound, often relies on classical organic reactions. A primary and well-established method for forming the aryl ketone linkage is the Friedel-Crafts acylation. This reaction typically involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

In the context of this compound, a plausible and established pathway involves the reaction of a protected aniline (B41778) derivative with succinic anhydride. For instance, a Friedel-Crafts reaction between toluene and succinic anhydride, catalyzed by aluminum chloride, is a known method for preparing the related compound 4-(4-methylphenyl)-4-oxobutanoic acid wikipedia.org. A similar approach can be envisioned for the target molecule, starting from an appropriately substituted aniline. The use of succinic anhydride provides the required four-carbon chain with a terminal carboxylic acid.

A typical reaction scheme would proceed as follows:

Protection of the amino group of aniline or a substituted aniline to prevent interference with the Lewis acid catalyst.

Reaction of the protected aniline with succinic anhydride in the presence of a Lewis acid, such as anhydrous aluminum chloride (AlCl₃), in a suitable solvent.

Hydrolysis of the intermediate to yield the protected version of the target molecule.

Deprotection of the amino group to afford the final product, this compound.

The choice of solvent is critical, as it can influence the reaction's outcome. While traditional solvents like nitrobenzene have been used, less toxic alternatives such as chlorobenzene have been successfully employed in similar reactions to produce related compounds like 4-(4-biphenylyl)-4-oxo-butanoic acid. google.com

Table 1: Key Components in Friedel-Crafts Acylation for Aryl Oxobutanoic Acid Synthesis

| Component | Function | Example | Reference |

|---|---|---|---|

| Aromatic Substrate | Provides the phenyl ring | Toluene / Protected Aniline | wikipedia.org |

| Acylating Agent | Provides the oxobutanoic acid backbone | Succinic Anhydride | wikipedia.orggoogle.com |

| Catalyst | Promotes the electrophilic aromatic substitution | Anhydrous Aluminum Chloride (AlCl₃) | wikipedia.orggoogle.com |

| Solvent | Reaction medium | Chlorobenzene / Nitrobenzene | google.com |

Exploration of Novel and Efficient Synthetic Routes to this compound

Modern organic synthesis emphasizes the development of novel and efficient routes that offer advantages in terms of yield, reaction time, and operational simplicity. For structures related to this compound, one-pot, multicomponent reactions represent a significant advancement.

An efficient, one-pot, three-component synthesis approach has been described for producing (E)-2-aryl-4-styrylquinazolines from 1-(2-aminophenyl)-3-arylprop-2-en-1-ones. nih.gov This highlights the utility of 1-(2-aminophenyl) ketone derivatives as versatile starting materials. Although this specific reaction does not yield the target molecule directly, it demonstrates a modern strategy that could be adapted. A potential novel route could involve the development of a multicomponent reaction that assembles the this compound scaffold from simpler, readily available precursors in a single step.

Another avenue for exploration is the use of amidation reactions. For example, a new amide methoxy chalcone was prepared by the reaction of an amine chalcone with succinic anhydride. mdpi.com This suggests a strategy where a suitable aminoketone could be reacted with succinic anhydride or a derivative to form the final product. This method could potentially offer milder reaction conditions compared to the classical Friedel-Crafts pathway.

Stereoselective Synthesis Approaches for Chiral Analogs of this compound

Stereoselective synthesis is crucial when the biological activity of a molecule depends on its three-dimensional structure. While this compound itself is achiral, the synthesis of its chiral analogs, where stereocenters are introduced into the butanoic acid chain, requires precise control over stereochemistry.

Research into analogs of excitatory amino acid receptor ligands provides a strong precedent for such stereoselective approaches. For instance, the diastereoselective synthesis of 2-amino-2-methyl-4-phosphonobutanoic acid (MAP4) derivatives has been achieved with a high degree of stereocontrol. sciforum.net This was accomplished through the regio- and stereoselective addition of a lithium salt of a chiral bislactim ether to prochiral alkenylphosphonates. sciforum.net

This methodology could be adapted for the synthesis of chiral analogs of this compound. The key steps would involve:

Selection of a Chiral Auxiliary: A suitable chiral auxiliary, like the bislactim ether derived from a chiral amino acid, would be used to direct the stereochemical outcome.

Asymmetric Addition: The enolate of the chiral auxiliary would be added to a suitable prochiral Michael acceptor, such as a derivative of (2-aminophenyl)-propenone.

Protonation and Removal of Auxiliary: A stereocontrolled protonation of the resulting enolate would establish one of the new chiral centers, followed by hydrolysis to remove the chiral auxiliary and reveal the chiral amino acid product.

This approach demonstrates how established methods in asymmetric synthesis can be applied to create specific stereoisomers of analogs of the target compound, which is essential for studying structure-activity relationships. sciforum.net

Functional Group Interconversions and Protective Group Strategies in this compound Synthesis

The synthesis of complex organic molecules often requires the temporary masking of reactive functional groups to prevent unwanted side reactions. jocpr.com In the synthesis of this compound, the primary amino group (-NH₂) and the carboxylic acid group (-COOH) are reactive centers that may require protection. fiveable.me

Protective Group Strategies:

The amino group is nucleophilic and basic, which can interfere with many standard reactions, particularly the Lewis acid-catalyzed Friedel-Crafts acylation. Therefore, protecting the amino group is a critical step. jocpr.com

Amino Group Protection: A common strategy is to convert the amine into an amide, such as an acetamide, by reacting it with acetyl chloride or acetic anhydride. The resulting acetamido group is less nucleophilic and deactivates the aromatic ring to a lesser extent than a protonated amino group, allowing the Friedel-Crafts reaction to proceed. This protecting group can be removed later under acidic or basic hydrolysis conditions. Other common protecting groups for amines include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z), which are removable under specific acidic or hydrogenolysis conditions, respectively. researchgate.net

Carboxylic Acid Protection: If reactions targeting other parts of the molecule are sensitive to the acidic proton of the carboxylic acid, it can be protected, typically as an ester (e.g., methyl or ethyl ester). The ester can be readily hydrolyzed back to the carboxylic acid in a final step.

The choice of protecting groups is guided by the principle of orthogonality, which allows for the selective removal of one group in the presence of others. biosynth.com

Table 2: Common Protecting Groups in Organic Synthesis

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions | Reference |

|---|---|---|---|---|

| Amine (-NH₂) | tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | researchgate.netcreative-peptides.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | researchgate.netcreative-peptides.com | |

| Carboxylic Acid (-COOH) | Benzyl ester | Bn | Hydrogenolysis (H₂, Pd/C) | researchgate.net |

| tert-Butyl ester | tBu | Acid (e.g., TFA) | creative-peptides.com |

Functional Group Interconversions:

Functional group interconversions are fundamental transformations that allow for the conversion of one functional group into another. fiveable.meub.edu In the context of this compound synthesis and its derivatives, several interconversions could be relevant:

Reduction of the Ketone: The ketone group could be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). fiveable.me

Reduction of the Carboxylic Acid: The carboxylic acid could be reduced to a primary alcohol using a stronger reducing agent like lithium aluminum hydride (LiAlH₄). fiveable.me

Amide Formation: The carboxylic acid can be converted to an amide by reacting with an amine in the presence of a coupling agent.

These transformations allow for the synthesis of a wide range of derivatives from the parent compound for further study.

Green Chemistry Principles Applied to the Synthesis of this compound

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing processes.

Key green chemistry principles applicable to this synthesis include:

Use of Greener Solvents: Traditional Friedel-Crafts reactions often use hazardous solvents like nitrobenzene or chlorinated hydrocarbons. google.com Green chemistry encourages the use of safer alternatives such as water, supercritical CO₂, or biodegradable solvents derived from biomass, like γ-valerolactone (GVL). nih.govunibo.it

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. One-pot and multicomponent reactions, as discussed in section 2.2, are inherently more atom-economical as they reduce the number of steps and purification procedures. nih.gov

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. While the traditional Friedel-Crafts reaction uses a stoichiometric amount of AlCl₃, which generates significant waste, research into catalytic Friedel-Crafts reactions using recyclable solid acid catalysts would be a greener alternative.

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Exploring novel catalytic systems or reaction media that allow for milder reaction conditions is a key goal of green chemistry. Microwave-assisted synthesis can also be a tool to reduce reaction times and energy input. unibo.it

Renewable Feedstocks: Whenever practical, synthetic starting materials should be derived from renewable resources rather than depleting petrochemical sources. scispace.com

By implementing these principles, the synthesis of this compound can be made more efficient, safer, and more sustainable. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 4 2 Aminophenyl 4 Oxobutanoic Acid

Detailed Mechanistic Studies of Intramolecular Cyclization Reactions involving 4-(2-Aminophenyl)-4-oxobutanoic acid

The most significant aspect of the reactivity of this compound and its derivatives is their propensity to undergo intramolecular cyclization. The ortho-disposed amino and keto-acyl groups are ideally positioned to participate in reactions that lead to the formation of heterocyclic ring systems, such as quinolines and indolinones.

One of the key cyclization pathways for derivatives of this compound is the formation of indolinone structures. For instance, a facile and highly efficient method for the preparation of 2-(3-oxoindolin-2-ylidene)acetonitriles has been described from 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles. This transformation proceeds via a nucleophilic intramolecular cyclization, which is accompanied by an oxidation step of the aniline (B41778) moiety. An improved synthetic approach involves a base-assisted cyclization accompanied by oxidation with dimethyl sulfoxide (B87167) (DMSO) organic-chemistry.orgsigmaaldrich.com.

Another critical intramolecular cyclization is the acid-catalyzed reaction to form quinoline (B57606) derivatives. While specific studies on this compound are not abundant, the general mechanism for similar compounds involves the protonation of the ketone's carbonyl group, which enhances its electrophilicity. The nucleophilic ortho-amino group then attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. Subsequent dehydration results in the formation of a dihydroquinoline intermediate, which can then aromatize to the stable quinoline ring system. The driving force for this reaction is the formation of the thermodynamically stable aromatic quinoline ring. The reaction conditions, such as the strength of the acid and the temperature, can significantly influence the reaction rate and yield.

The table below summarizes the conditions and outcomes of intramolecular cyclization reactions for compounds analogous to this compound.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitrile | KOH, DMSO, MeCN, 60 °C | 2-(3-oxoindolin-2-ylidene)acetonitrile | High | organic-chemistry.orgsigmaaldrich.com |

| Substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids | Propionic anhydride | N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides | Not specified | uni-kiel.denih.gov |

| N-(2-hydroxyethyl)amides | Triflic Acid (TfOH), 1,2-dichloroethane (B1671644) (DCE), 80 °C | 2-oxazolines | Good | mdpi.com |

| 2-N-cyano-sulfonimidoyl amides | H2SO4 (aq) | Thiadiazine 1-oxides | Good to moderate | nih.gov |

Reaction Kinetics and Thermodynamic Analysis of this compound Transformations

Detailed kinetic and thermodynamic data for the transformations of this compound are not extensively reported in the literature. However, general principles of physical organic chemistry can be applied to understand the factors influencing the rates and equilibria of its reactions.

The intramolecular cyclization to form quinoline derivatives is expected to be thermodynamically favorable due to the formation of a stable aromatic ring system. The reaction is likely to have a negative Gibbs free energy change (ΔG < 0). The kinetics of this acid-catalyzed reaction would depend on the concentration of the acid catalyst and the temperature. The rate-determining step is likely the nucleophilic attack of the amino group on the protonated carbonyl, or the subsequent dehydration step.

For esterification and amidation reactions of the carboxylic acid group, the kinetics are typically second-order, depending on the concentrations of both the butanoic acid and the alcohol or amine. These reactions are generally reversible, and the equilibrium position can be shifted by removing the water produced, in accordance with Le Châtelier's principle libretexts.org. The thermodynamics of these reactions are often close to thermoneutral (ΔH ≈ 0), with the entropy change being a significant factor.

The following table provides a qualitative analysis of the expected kinetic and thermodynamic parameters for key transformations of this compound, based on analogous reactions.

| Reaction Type | Expected Kinetics | Expected Thermodynamics | Influencing Factors |

| Intramolecular Cyclization (acid-catalyzed) | First or second order, dependent on acid concentration | Exergonic (ΔG < 0), driven by aromatic stabilization | Acid strength, temperature, solvent polarity |

| Esterification (acid-catalyzed) | Second order | Near thermoneutral (ΔG ≈ 0), equilibrium-controlled | Removal of water, excess of alcohol, catalyst concentration |

| Amidation | Second order | Generally favorable, but can be reversible | Activation of carboxylic acid, nature of the amine, temperature |

| Nucleophilic addition to ketone | Varies with nucleophile | Reversible for weak nucleophiles, irreversible for strong nucleophiles | Steric hindrance, electronic effects, nature of the nucleophile |

Carboxylic Acid Reactivity in Esterification, Amidation, and Decarboxylation Pathways of this compound

The carboxylic acid moiety of this compound exhibits the typical reactivity of a carboxylic acid, participating in reactions such as esterification, amidation, and decarboxylation.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods, with the Fischer-Speier esterification being a common approach organic-chemistry.orgjk-sci.commasterorganicchemistry.com. This acid-catalyzed reaction with an alcohol is an equilibrium process. To achieve high yields, an excess of the alcohol is often used, or the water formed during the reaction is removed, for instance, by azeotropic distillation libretexts.org. The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by a nucleophilic attack from the alcohol, and subsequent elimination of water masterorganicchemistry.com.

Amidation: The formation of an amide from the carboxylic acid requires reaction with an amine. Direct reaction is generally not efficient and requires high temperatures. More commonly, the carboxylic acid is first activated to a more reactive derivative, such as an acid chloride, an acid anhydride, or an active ester. Peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyAOP), can be employed to facilitate the formation of the amide bond under milder conditions sigmaaldrich.comuniurb.itpeptide.com.

The table below presents typical conditions for these transformations for analogous carboxylic acids.

| Reaction | Reagents and Conditions | Product | Notes |

| Fischer-Speier Esterification | Alcohol (e.g., Methanol, Ethanol), Strong Acid Catalyst (e.g., H2SO4), Heat | Corresponding Ester | Reversible reaction; yields improved by removing water or using excess alcohol. libretexts.orgmasterorganicchemistry.com |

| Amidation (via activation) | 1. SOCl2 or (COCl)22. Amine (R-NH2) | Corresponding Amide | Activation to acid chloride allows for reaction with a wide range of amines. |

| Peptide Coupling | Amine (R-NH2), Coupling Reagent (e.g., DCC, HATU), Base (e.g., DIPEA) | Corresponding Amide | Milder conditions, suitable for sensitive substrates. sigmaaldrich.comuniurb.it |

Chemo- and Regioselectivity in Reactions of this compound

The presence of multiple reactive sites in this compound makes chemo- and regioselectivity important considerations in its chemical transformations.

Chemoselectivity:

Reduction: The selective reduction of one carbonyl group in the presence of the other and the carboxylic acid is a significant challenge. Strong reducing agents like lithium aluminum hydride (LiAlH4) would likely reduce both the ketone and the carboxylic acid savemyexams.com. Sodium borohydride (B1222165) (NaBH4) is a milder reducing agent and would selectively reduce the ketone to a secondary alcohol in the presence of the carboxylic acid savemyexams.comnih.gov. The selective reduction of the carboxylic acid in the presence of the ketone is more challenging and would likely require protection of the ketone or the use of specific reagents that favor carboxylic acid reduction acs.orgresearchgate.netharvard.edu.

Reactions at the Amino Group vs. Carboxylic Acid: In reactions involving both a nucleophilic amine and a carboxylic acid, such as coupling with an acyl chloride, the more nucleophilic amino group would be expected to react preferentially. To achieve selective reaction at the carboxylic acid, the amino group would need to be protected, for example, by acetylation.

Regioselectivity:

Electrophilic Aromatic Substitution: As mentioned previously, the amino group is a powerful ortho-, para-director. Due to the steric bulk of the adjacent acyl group, electrophilic substitution is expected to occur predominantly at the para-position (C5) to the amino group. The regioselectivity is dictated by the stability of the Wheland intermediate (σ-complex), which is influenced by both electronic and steric effects nih.govlibretexts.org.

Intramolecular Cyclization: The regioselectivity of intramolecular cyclization is predetermined by the ortho relationship of the amino and keto-acyl groups, leading specifically to the formation of six-membered heterocyclic rings (quinolines) or five-membered rings (indolinones) depending on the specific reaction pathway and the other substituents present on the butanoic acid chain.

The following table summarizes the expected chemo- and regioselective outcomes for various reactions.

| Reaction Type | Reagent(s) | Expected Major Product | Rationale |

| Reduction | NaBH4 | 4-(2-aminophenyl)-4-hydroxybutanoic acid | NaBH4 selectively reduces ketones over carboxylic acids. savemyexams.com |

| Reduction | LiAlH4 | 4-(2-aminophenyl)-1,4-butanediol | LiAlH4 reduces both ketones and carboxylic acids. savemyexams.com |

| Electrophilic Bromination | Br2, FeBr3 | 4-(2-amino-5-bromophenyl)-4-oxobutanoic acid | The amino group is a strong para-director, and the para position is sterically more accessible. libretexts.org |

| Acylation of Amino Group | Acetic Anhydride | 4-(2-acetamidophenyl)-4-oxobutanoic acid | The amino group is more nucleophilic than the aromatic ring or the carboxylic acid under these conditions. |

Applications of 4 2 Aminophenyl 4 Oxobutanoic Acid in Sophisticated Organic Synthesis

Utility of 4-(2-Aminophenyl)-4-oxobutanoic acid as a Versatile Building Block for Heterocyclic Scaffolds

The inherent reactivity of this compound makes it an excellent starting material for the synthesis of heterocyclic compounds, which are central to medicinal chemistry and materials science. The ortho-disposed amino and ketone groups are particularly suited for cyclocondensation reactions to form fused ring systems.

Quinolines: One of the most prominent applications of 2-aminoaryl ketones is in the synthesis of quinolines. researchgate.net Classic reactions such as the Friedländer annulation and the Doebner-von Miller reaction can be adapted for this purpose. wikipedia.orgsynarchive.com In a typical Friedländer synthesis, the 2-aminoaryl ketone moiety of this compound can react with a compound containing an α-methylene group adjacent to a carbonyl, under acid or base catalysis, to yield highly substituted quinolines. researchgate.netorganic-chemistry.org The reaction proceeds through an initial aldol (B89426) condensation followed by cyclization and dehydration. wikipedia.org Similarly, the Doebner-von Miller reaction, which uses α,β-unsaturated carbonyl compounds, provides another route to quinoline (B57606) derivatives. wikipedia.orgchempedia.info These methods are foundational for producing quinoline-4-carboxylic acid analogues, which are important pharmacophores. nih.govresearchgate.net

Benzodiazepines: The 1,4-benzodiazepine (B1214927) core is a privileged scaffold in medicinal chemistry, found in numerous therapeutic agents. nih.gov 2-Aminobenzophenones are key precursors in the synthesis of these heterocycles. wum.edu.plresearchgate.net this compound can serve as a functionalized precursor for 1,4-benzodiazepine derivatives. The synthesis typically involves the reaction of the 2-aminoaryl ketone with an amino acid or its derivative, leading to the formation of the characteristic seven-membered diazepine (B8756704) ring. rsc.orggoogle.com The butanoic acid side chain offers a handle for further functionalization or for influencing the physicochemical properties of the final molecule.

| Heterocyclic Scaffold | General Reaction Type | Key Reactants with this compound | Significance |

|---|---|---|---|

| Quinoline | Friedländer Annulation | Compounds with α-methylene carbonyl group (e.g., β-ketoesters) | Core structure in many pharmaceuticals and natural products. nih.gov |

| Quinoline | Doebner-von Miller Reaction | α,β-Unsaturated carbonyl compounds | Access to diverse quinoline-4-carboxylic acid derivatives. researchgate.netresearchgate.net |

| 1,4-Benzodiazepine | Cyclocondensation | α-Amino acids or their derivatives | Privileged scaffold for central nervous system active drugs. nih.gov |

Strategic Employment in the Construction of Complex Organic Molecules

Beyond the synthesis of fundamental heterocyclic systems, the unique functionality of this compound allows for its strategic use in building more elaborate molecular structures. The interplay between its nucleophilic and electrophilic centers can be harnessed to orchestrate intramolecular cyclizations and multi-step sequences.

An important transformation involving related structures is the oxidative cyclization of 4-(2-aminophenyl)-4-oxobutane derivatives to yield 2-alkylideneindolin-3-ones. nih.gov This type of reaction involves an intramolecular nucleophilic attack of the aniline (B41778) nitrogen onto a suitable electrophilic center within the side chain, followed by oxidation. For this compound, derivatization of the carboxylic acid or the α-carbon could create the necessary electrophile to facilitate an intramolecular cyclization, leading to functionalized indolinone or related scaffolds. nih.gov Such structures are valuable in drug discovery, particularly as kinase inhibitors.

The butanoic acid chain provides length and flexibility, allowing it to act as a tether or to be modified to participate in ring-closing reactions, forming macrocycles or other complex ring systems. The presence of three distinct functional groups allows for orthogonal chemical strategies, where each group can be reacted selectively without affecting the others, enabling the stepwise construction of intricate molecules.

Development of Unnatural Amino Acid Derivatives and Peptidomimetics utilizing this compound

Unnatural amino acids (UAAs) are crucial tools in chemical biology and drug discovery, used to create novel peptides and proteins with enhanced properties such as stability against proteolysis, constrained conformations, and new functionalities. sigmaaldrich.comnih.gov Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved pharmacological properties. nih.gov

This compound can be considered a precursor to a class of unnatural γ-amino acids. The butanoic acid backbone with an amino group on the phenyl ring classifies it as a structurally unique building block. While natural peptides are composed of α-amino acids, peptides constructed from γ-amino acids (γ-peptides) can fold into stable secondary structures like helices and are resistant to enzymatic degradation. nih.govcpcscientific.com

The synthesis of peptidomimetics can involve incorporating this molecule into a peptide sequence using standard solid-phase or solution-phase peptide synthesis protocols. uni-goettingen.de The aminophenyl group can serve as a side chain, while the butanoic acid backbone becomes part of the peptide main chain. This incorporation would introduce a rigid, aromatic side chain with a nucleophilic handle (the amino group) that can be used for bioconjugation or further derivatization.

| Derivative Class | Structural Feature from Parent Compound | Potential Application |

|---|---|---|

| Unnatural γ-Amino Acid | γ-aminobenzoic acid scaffold with a keto-butanoate side chain | Building block for creating proteolytically stable γ-peptides. cpcscientific.com |

| Peptidomimetic | Rigid aromatic side chain and flexible backbone | Mimicking peptide secondary structures to modulate protein-protein interactions. nih.gov |

Precursor Role in the Synthesis of Diverse Chemical Intermediates and Advanced Materials

The functional groups of this compound can be chemically transformed to generate a variety of other useful chemical intermediates.

Reduction: The ketone can be reduced to a secondary alcohol, introducing a new chiral center and altering the molecule's reactivity and biological activity.

Derivatization of the Carboxylic Acid: The acid can be converted to esters, amides, or acid chlorides, providing entry into a wide range of other compounds.

Modification of the Aromatic Amine: The amine can be acylated, alkylated, or diazotized, allowing for the introduction of diverse substituents or for its use in coupling reactions.

In the realm of materials science, bifunctional molecules like this compound are valuable as monomers for the synthesis of specialty polymers. The presence of both an amine and a carboxylic acid allows it to undergo polycondensation reactions to form polyamides. The resulting polymers would feature a ketone group regularly spaced along the backbone, which could impart specific properties such as increased thermal stability, altered solubility, or the ability to undergo further chemical modification. These keto-functionalized polyamides could find applications as advanced engineering plastics or functional materials.

Integration into Multi-Step Total Synthesis Endeavors

In the context of total synthesis, building blocks like this compound serve as foundational starting points for constructing complex natural products or pharmaceutical agents. While it may not always be the nominal "starting material" in a 20-step synthesis, its role lies in providing a pre-functionalized core that significantly shortens the synthetic route.

For instance, the rapid assembly of a substituted quinoline or benzodiazepine (B76468) core using this compound (as described in section 4.1) provides a key intermediate that is then elaborated through subsequent reactions to reach the final complex target. The strategic value of using such a building block is the efficient introduction of a key heterocyclic scaffold with appended functionality (the butanoic acid chain) that can be carried through the synthesis and modified at a later stage. Its utility is therefore critical in the early, "scaffold-forming" phase of a total synthesis campaign, enabling chemists to focus on the more intricate steps of stereocenter installation and late-stage functionalization.

Computational and Theoretical Investigations of 4 2 Aminophenyl 4 Oxobutanoic Acid

Quantum Mechanical Studies for Elucidating Electronic Structure, Conformational Preferences, and Aromaticity

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of 4-(2-aminophenyl)-4-oxobutanoic acid. These studies can elucidate the molecule's three-dimensional geometry, identifying the most stable conformations by calculating the potential energy surface. Key geometric parameters such as bond lengths and bond angles are optimized to find the ground-state structure. researchgate.net

The electronic properties are described through analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. researchgate.net Natural Bond Orbital (NBO) analysis is another technique used to understand charge delocalization and hyperconjugative interactions that contribute to the molecule's stability. researchgate.net Furthermore, mapping the molecular electrostatic potential (MEP) onto the electron density surface helps to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

| NBO Charges | Calculated atomic charges based on the distribution of electrons in natural bond orbitals. | Provides insight into charge distribution and reactive sites. |

Note: This table represents typical data obtained from DFT calculations on butanoic acid derivatives. Specific values for this compound require dedicated computational studies.

Molecular Dynamics Simulations to Understand Solvent Interactions and Dynamic Behavior of this compound

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound in various environments, particularly in aqueous solutions, to mimic physiological conditions. nih.govnih.gov These simulations track the movements of every atom in the molecule and surrounding solvent over time, providing a detailed picture of its conformational flexibility and interactions. dovepress.comresearchgate.net

In Silico Docking and Molecular Modeling Studies of this compound with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule when it interacts with a larger target molecule, typically a protein. imrpress.com Such studies are pivotal in identifying potential biological targets for this compound and understanding its mechanism of action at a molecular level.

One study investigated the interaction of this compound with the enzyme 3-hydroxykynurenine transaminase from the malaria vector Anopheles gambiae (Ag3HKT, PDB ID: 3HKT). researchgate.net The docking results showed that the compound fits into the same binding pocket as a known co-crystallized inhibitor. researchgate.net The study reported a significant binding affinity and predicted inhibitory constant for this interaction. researchgate.net The stability of this interaction is attributed to the formation of conventional hydrogen bonds with key amino acid residues in the active site. researchgate.net

Specifically, the 2D interaction diagram revealed that the carboxyl and amino groups of the molecule form hydrogen bonds with serine 43, glycine 25, serine 154, and arginine 356 of the protein. researchgate.net In other research, this compound was identified as a ligand for docking studies with the antibiotic daptomycin, highlighting its use in computational drug design screenings. researchgate.net

Table 2: Molecular Docking Results for this compound with Ag3HKT

| Parameter | Value | Significance |

|---|---|---|

| Binding Energy | -6.17 kcal/mol | Indicates a favorable binding interaction with the target protein. researchgate.net |

| Inhibitory Constant (Ki) | 30.15 µM | Predicts the concentration required to inhibit the enzyme's activity. researchgate.net |

| Interacting Residues | Serine 43, Glycine 25, Serine 154, Arginine 356 | Key amino acids forming hydrogen bonds that stabilize the ligand-protein complex. researchgate.net |

Predictive Modeling of Chemical Reactivity and Stereochemical Outcomes for this compound Transformations

Computational models are also used to predict the chemical reactivity of this compound. Reactivity descriptors derived from DFT, such as Fukui functions, help identify which atoms in the molecule are most susceptible to electrophilic, nucleophilic, or radical attack. researchgate.net This information is valuable for predicting the outcomes of chemical reactions and understanding potential metabolic pathways.

Another important application is the calculation of bond dissociation energies (BDE). researchgate.net BDE calculations can predict the likelihood of specific bonds breaking, which is useful for assessing the molecule's stability and potential for degradation, including autoxidation. researchgate.net For molecules with chiral centers, computational methods can predict the stereochemical outcomes of transformations, helping to guide synthetic strategies toward the desired stereoisomer.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For analogs of this compound, QSAR models can be developed to predict their therapeutic efficacy or other biological effects. nih.gov

The process involves calculating a set of molecular descriptors for each analog, which quantify various aspects of their structure, such as steric, electronic, and hydrophobic properties. sphinxsai.com Statistical methods, like Genetic Function Approximation (GFA) or Partial Least Squares (PLS), are then used to build a model that correlates these descriptors with the observed biological activity (e.g., IC50 values). sphinxsai.com

A robust QSAR model, validated by a test set of compounds, can be highly predictive. nih.gov Such models provide valuable insights into the key structural features required for activity and can guide the design of new, more potent analogs by predicting their activity before synthesis. sphinxsai.comnih.gov For instance, a 3D-QSAR study on related N-(2-aminophenyl)-benzamide derivatives revealed that steric and electrostatic fields around the molecules were crucial for their inhibitory activity. sphinxsai.com

Q & A

Advanced Research Question

- In vitro models : Human peripheral blood mononuclear cells (PBMCs) treated with lipopolysaccharide (LPS) to assess cytokine modulation (e.g., IL-6, TNF-α) via ELISA .

- In vivo models :

How can researchers address discrepancies in reported biological activities of this compound across studies?

Advanced Research Question

Contradictions in bioactivity (e.g., pro- vs. anti-inflammatory effects) may arise from:

- Concentration-dependent effects : Dose-response studies (0.1–100 µM) in primary vs. transformed cell lines clarify context-specific activity .

- Metabolic instability : Pre-treat cell cultures with protease inhibitors or use stabilized analogs (e.g., methyl ester derivatives) to mitigate rapid degradation .

- Strain/population variability : Replicate experiments across genetically diverse animal models (e.g., C57BL/6 vs. BALB/c mice) .

What strategies improve the stability of this compound in aqueous solutions for in vitro assays?

Advanced Research Question

- pH optimization : Buffering at pH 6.5–7.4 minimizes hydrolysis of the ketone and amine groups .

- Lyophilization : Store aliquots at -80°C in lyophilized form and reconstitute in DMSO immediately before use to prevent aggregation .

- Chelating agents : Add EDTA (1 mM) to metal-free buffers to avoid catalytic degradation by trace metal ions .

What computational methods predict the compound’s binding affinity for therapeutic targets like cyclooxygenase (COX) or kynurenine hydroxylase?

Advanced Research Question

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with COX-2 (PDB: 3LN1) or kynurenine hydroxylase (PDB: 3EEC). Focus on hydrogen bonding with active-site residues (e.g., Arg120 in COX-2) .

- MD simulations : GROMACS-based simulations (100 ns) assess stability of ligand-protein complexes under physiological conditions .

How does structural modification of the aminophenyl group alter the compound’s bioactivity?

Advanced Research Question

- Fluorine substitution : Replace the amine with fluorine (as in 4-(2-Fluorophenyl)-4-oxobutanoic acid) to enhance metabolic stability and COX-2 inhibition potency ( reduced by ~40%) .

- Benzimidazole derivatives : Introduce heterocyclic moieties (e.g., ChemBridge-5224148) to improve binding to inflammatory kinases like JAK2 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.